molecular formula C19H23FN2O4S2 B2533017 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946284-50-0

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2533017
CAS No.: 946284-50-0
M. Wt: 426.52
InChI Key: CSGANBAELFDYHQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S2 and its molecular weight is 426.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Enzyme Inhibition

Methanesulfonyl fluoride derivatives, similar in functional groups to the compound of interest, have been studied for their interactions with enzymes like acetylcholinesterase. Such compounds can form derivatives with enzymes, affecting their activity, which is crucial for understanding mechanisms of action and developing enzyme inhibitors (Kitz & Wilson, 1963).

Synthesis and Pharmacological Applications

The synthesis and exploration of tetrahydroisoquinoline derivatives, which share structural motifs with the compound , indicate their potential in creating compounds with significant biological activity. For example, derivatives have been identified as potent renal vasodilators, highlighting the therapeutic potential of structurally related compounds (Anan et al., 1996).

Catalysis and Chemical Synthesis

Research on catalytic processes involving similar sulfonyl and fluorophenyl groups shows advancements in synthesizing compounds with quaternary stereocenters. These methodologies can be crucial for the development of complex molecules with specific biological functions (Bhosale et al., 2022).

Structural Analysis and Material Science

Studies involving fluoromethyl and sulfonyl groups, akin to those in the compound of interest, contribute to our understanding of molecular structure and its influence on material properties. For instance, the manipulation of sulfonyl fluoride for selective fluorination processes underscores the importance of these groups in synthetic chemistry (Makino & Yoshioka, 1987).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-13-18(9-10-19(16)22)21-27(23,24)14-15-5-7-17(20)8-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGANBAELFDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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